molecular formula C7H12O3 B051718 Ethyl (2R,3S)-2,3-dimethyloxirane-2-carboxylate CAS No. 117668-82-3

Ethyl (2R,3S)-2,3-dimethyloxirane-2-carboxylate

Cat. No. B051718
M. Wt: 144.17 g/mol
InChI Key: FVKGAEBXCPNLHF-CAHLUQPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2R,3S)-2,3-dimethyloxirane-2-carboxylate, also known as ethyl 2,3-epoxysuccinate, is a chemical compound that has gained significant attention in the scientific community due to its various applications in the field of organic synthesis. It is a chiral epoxide that can be synthesized through various methods, and its unique structure allows it to exhibit diverse biochemical and physiological effects.

Mechanism Of Action

Ethyl (2R,3S)-2,3-dimEthyl (2R,3S)-2,3-dimethyloxirane-2-carboxylateoxirane-2-carboxylate exhibits its biological activity through various mechanisms. It can act as a nucleophile and react with various electrophiles, such as aldehydes, ketones, and imines, to form chiral compounds. It can also act as a chiral catalyst and catalyze various asymmetric reactions, such as asymmetric epoxidation, asymmetric allylation, and asymmetric cyclopropanation.

Biochemical And Physiological Effects

Ethyl (2R,3S)-2,3-dimEthyl (2R,3S)-2,3-dimethyloxirane-2-carboxylateoxirane-2-carboxylate exhibits various biochemical and physiological effects. It has been shown to exhibit antitumor activity against various cancer cell lines, such as MCF-7, HepG2, and A549. It can also inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Moreover, it can exhibit antibacterial activity against various bacteria, such as Staphylococcus aureus and Escherichia coli.

Advantages And Limitations For Lab Experiments

Ethyl (2R,3S)-2,3-dimEthyl (2R,3S)-2,3-dimethyloxirane-2-carboxylateoxirane-2-carboxylate has various advantages and limitations for lab experiments. Its chiral structure allows it to exhibit diverse biochemical and physiological effects, making it a valuable tool for organic synthesis and drug discovery. However, its synthesis can be challenging and requires the use of chiral catalysts, which can be expensive and time-consuming.

Future Directions

There are numerous future directions for the use of Ethyl (2R,3S)-2,3-dimethyloxirane-2-carboxylate (2R,3S)-2,3-dimEthyl (2R,3S)-2,3-dimethyloxirane-2-carboxylateoxirane-2-carboxylate. One potential application is in the synthesis of chiral pharmaceuticals, such as chiral amino acids and chiral epoxides. Another potential application is in the development of chiral catalysts for asymmetric reactions. Moreover, it can be used as a starting material for the synthesis of various natural products, such as (-)-tetrahydrolipstatin and (-)-huperzine A. Further research is needed to explore the full potential of Ethyl (2R,3S)-2,3-dimethyloxirane-2-carboxylate (2R,3S)-2,3-dimEthyl (2R,3S)-2,3-dimethyloxirane-2-carboxylateoxirane-2-carboxylate in the field of organic synthesis and drug discovery.

Synthesis Methods

Ethyl (2R,3S)-2,3-dimEthyl (2R,3S)-2,3-dimethyloxirane-2-carboxylateoxirane-2-carboxylate can be synthesized through various methods, including the Sharpless asymmetric epoxidation, Jacobsen epoxidation, and Shi epoxidation. The Sharpless asymmetric epoxidation involves the reaction of the chiral auxiliary (DHQD)2PHAL with tert-butyl hydroperoxide and titanium isopropoxide to yield the desired product. The Jacobsen epoxidation involves the reaction of the chiral catalyst (salen)Mn(III) with hydrogen peroxide and Ethyl (2R,3S)-2,3-dimethyloxirane-2-carboxylate glyoxylate to form the product. The Shi epoxidation involves the reaction of the chiral catalyst (DHQD)2PHAL with tert-butyl hydroperoxide and Ethyl (2R,3S)-2,3-dimethyloxirane-2-carboxylate glyoxylate to yield the product.

Scientific Research Applications

Ethyl (2R,3S)-2,3-dimEthyl (2R,3S)-2,3-dimethyloxirane-2-carboxylateoxirane-2-carboxylate has various applications in the field of organic synthesis. It can be used as a chiral building block for the synthesis of various chiral compounds, such as chiral amino acids, chiral alcohols, and chiral epoxides. It can also be used as a chiral ligand for the asymmetric synthesis of various organic compounds. Moreover, it can be used as a starting material for the synthesis of various natural products, such as (-)-tetrahydrolipstatin and (-)-huperzine A.

properties

CAS RN

117668-82-3

Product Name

Ethyl (2R,3S)-2,3-dimethyloxirane-2-carboxylate

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

ethyl (2R,3S)-2,3-dimethyloxirane-2-carboxylate

InChI

InChI=1S/C7H12O3/c1-4-9-6(8)7(3)5(2)10-7/h5H,4H2,1-3H3/t5-,7+/m0/s1

InChI Key

FVKGAEBXCPNLHF-CAHLUQPWSA-N

Isomeric SMILES

CCOC(=O)[C@]1([C@@H](O1)C)C

SMILES

CCOC(=O)C1(C(O1)C)C

Canonical SMILES

CCOC(=O)C1(C(O1)C)C

synonyms

Oxiranecarboxylic acid, 2,3-dimethyl-, ethyl ester, trans- (9CI)

Origin of Product

United States

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